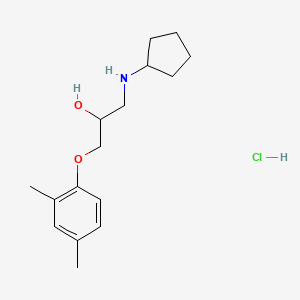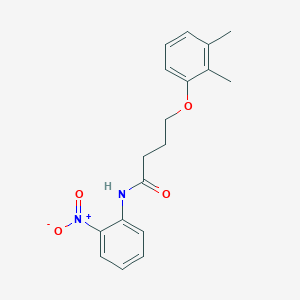
1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride
Übersicht
Beschreibung
1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride (CDP) is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CDP is a beta-adrenergic receptor antagonist, which means it can block the effects of the hormone adrenaline on the body.
Wirkmechanismus
1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride acts as a beta-adrenergic receptor antagonist, which means it can block the effects of adrenaline on the body. Adrenaline is a hormone that is released in response to stress and can increase heart rate, blood pressure, and respiratory rate. By blocking the effects of adrenaline, this compound can reduce the workload on the heart and decrease blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the expression of genes involved in cancer cell proliferation and increase the expression of genes involved in cell death. This compound has also been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines. In addition, this compound has been shown to improve heart function by decreasing heart rate and increasing the strength of heart contractions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride in lab experiments is its specificity for beta-adrenergic receptors. This allows researchers to selectively target these receptors without affecting other receptors in the body. However, one limitation of this compound is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals.
Zukünftige Richtungen
There are several potential future directions for research on 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride. One area of interest is the development of this compound analogs with improved efficacy and safety profiles. Another area of interest is the investigation of this compound's potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the molecular mechanisms underlying this compound's anti-cancer effects.
Wissenschaftliche Forschungsanwendungen
1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, particularly in the treatment of breast cancer. This compound has also been investigated for its potential use in the treatment of heart failure, hypertension, and arrhythmias. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-12-7-8-16(13(2)9-12)19-11-15(18)10-17-14-5-3-4-6-14;/h7-9,14-15,17-18H,3-6,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODMBZTUOUFHGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CNC2CCCC2)O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196969 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 1-cyclopentyl-4-[(2,4-dichlorobenzoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4175879.png)
![3-[(4-phenyl-1,3-thiazol-2-yl)thio]dihydro-2(3H)-furanone](/img/structure/B4175883.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4175894.png)
![4-{5-[4-(3-chloro-4-ethoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4175899.png)
![N-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4175905.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4175908.png)
![4-methyl-7-[(1-phenyl-1H-tetrazol-5-yl)methoxy]-2H-chromen-2-one](/img/structure/B4175916.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4175923.png)
![N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B4175931.png)
![1-[2-(4-bromophenoxy)ethoxy]-3-(cyclopentylamino)-2-propanol hydrochloride](/img/structure/B4175944.png)
![7-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4175956.png)
![5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4175966.png)

![4-[2-amino-3-cyano-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl]benzenesulfonamide](/img/structure/B4175985.png)